Product packaging for 1-Naphthol-4,8-disulfonic acid(Cat. No.:CAS No. 117-56-6)

1-Naphthol-4,8-disulfonic acid

Cat. No.: B086242
CAS No.: 117-56-6
M. Wt: 304.3 g/mol
InChI Key: XIQKALDENTUXBY-UHFFFAOYSA-N
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Description

1-Naphthol-4,8-disulfonic acid is a naphthalene-based compound that serves as a versatile synthetic intermediate and analytical standard in advanced chemical research. Its molecular structure, incorporating both phenolic hydroxyl and multiple sulfonic acid groups, makes it a valuable precursor in the synthesis of more complex chemical entities, particularly azo dyes and their metal complexes . Research indicates that such complexes, derived from structurally related naphthalene compounds, show significant potential in biological applications, including antimicrobial, anti-inflammatory, and antioxidant activities, and are often investigated using computational methods like DFT and molecular docking studies . In the laboratory, this compound can be analyzed using reverse-phase (RP) HPLC methods, which are scalable from analytical to preparative separation for isolating impurities or for pharmacokinetics studies . The primary research value of this compound lies in its application as a building block in coordination chemistry and materials science, where it aids in the development of new compounds with tailored properties for specialized research purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O7S2 B086242 1-Naphthol-4,8-disulfonic acid CAS No. 117-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117-56-6

Molecular Formula

C10H8O7S2

Molecular Weight

304.3 g/mol

IUPAC Name

4-hydroxynaphthalene-1,5-disulfonic acid

InChI

InChI=1S/C10H8O7S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)

InChI Key

XIQKALDENTUXBY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O

Other CAS No.

117-56-6

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1 Naphthol 4,8 Disulfonic Acid

Reaction Mechanism Elucidation in 1-Naphthol-4,8-Disulfonic Acid Formation

Mechanistic Studies of Sulfonation Reactions

The sulfonation of naphthols and their parent compound, naphthalene (B1677914), is a classic example of an electrophilic aromatic substitution reaction. A key feature that distinguishes sulfonation from many other electrophilic substitutions is its reversibility. stackexchange.comechemi.com This reversibility is fundamental to understanding the reaction mechanism and isomer distribution. The reaction is typically carried out using agents like concentrated sulfuric acid or oleum (B3057394) (sulfur trioxide in sulfuric acid). vaia.com

The mechanism involves the attack of an electrophile, typically SO₃ or a related species like H₂S₂O₇ or H₃SO₄⁺, on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. thecatalyst.orgresearchgate.net A base (e.g., HSO₄⁻) then removes a proton from the carbon atom bearing the new sulfonic acid group, restoring aromaticity. The reversibility means that the sulfonic acid group can also be removed (desulfonation) under certain conditions, typically by heating the sulfonated product in the presence of aqueous acid. stackexchange.comechemi.commdpi.com

In the case of naphthalene, the position of sulfonation is highly dependent on reaction temperature, a phenomenon known as kinetic versus thermodynamic control. vaia.comthecatalyst.org

Kinetic Control: At lower temperatures (e.g., ~80°C or below), the reaction is under kinetic control, meaning the major product is the one that is formed fastest. thecatalyst.orgvaia.com For naphthalene, this is naphthalene-1-sulfonic acid. The transition state leading to the 1-isomer is lower in energy because it allows for better resonance stabilization of the arenium ion intermediate, where one of the aromatic rings can remain fully intact through more resonance structures. stackexchange.comthecatalyst.org

Thermodynamic Control: At higher temperatures (e.g., 160°C), the reaction is under thermodynamic control. thecatalyst.orgvaia.com With sufficient energy to overcome the activation barriers for both the forward (sulfonation) and reverse (desulfonation) reactions, the system reaches equilibrium. stackexchange.comvaia.com The most stable isomer becomes the predominant product. Naphthalene-2-sulfonic acid is thermodynamically more stable than the 1-isomer because it avoids the significant steric repulsion between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 position. stackexchange.comthecatalyst.org Therefore, at high temperatures, the initially formed 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer. vaia.com

When synthesizing this compound, these same mechanistic principles apply, but are further influenced by the powerful activating and ortho-, para-directing hydroxyl (-OH) group. The sulfonation of 1-naphthol (B170400) itself can yield a mixture of isomers. The presence of the -OH group activates the ring, and its directing effect, combined with the inherent reactivity of the naphthalene alpha-positions, influences where the sulfonic acid groups will add. The formation of this compound specifically can be achieved by heating 1-hydroxynaphthalene-8-sulfonic acid-1,8-sultone with sulfuric acid. chemicalbook.com

Investigation of By-product Formation and Isomer Control

The control of isomer distribution and the minimization of by-products are paramount in the industrial synthesis of naphthalenesulfonic acids. The primary challenge in producing a specific disulfonic acid like the 4,8-isomer is preventing the formation of other isomers and over-sulfonated products, such as trisulfonic acids. chemicalbook.com

Key factors influencing the product distribution include:

Temperature: As established, temperature is the primary tool for shifting the balance between the kinetically and thermodynamically favored products. vaia.comsciencemadness.org For monosulfonation, lower temperatures favor the alpha-sulfonated product, while higher temperatures favor the beta-sulfonated product. vaia.com This principle extends to subsequent sulfonation steps, where the existing substituents and temperature will guide the position of the next incoming group.

Reaction Time and Reagent Concentration: Prolonged reaction times or the use of highly concentrated sulfonating agents like fuming oleum can lead to the formation of more thermodynamically stable isomers or polysulfonated products. chemicalbook.com For instance, treating 1-Hydroxynaphthalene-4,8-disulfonic acid with hot 25% oleum leads to further sulfonation, yielding 1-hydroxynaphthalene-2,4,8-trisulfonic acid. chemicalbook.com

Starting Material: The choice of starting material is critical. A specific route to this compound involves the sulfonation of 1-naphthol-8-sulfonic acid sultone, which directs the incoming sulfonic acid group to the 4-position. chemicalbook.com

Research into the synthesis of related compounds, such as 1-naphthol-4-sulfonic acid (Nevile-Winther acid), provides valuable insights into isomer control. Patented methods demonstrate that the choice of an inert solvent is a highly effective strategy. By conducting the sulfonation in a solvent where the desired product has low solubility, it can be selectively precipitated from the reaction mixture as it forms. This prevents it from redissolving and either isomerizing to a more stable form or reacting further.

The table below summarizes experimental data from studies on the sulfonation of 1-naphthol, illustrating how solvent choice impacts yield and by-product formation.

This table presents data on the synthesis of 1-naphthol-4-sulfonic acid, a structurally related compound, to illustrate the principles of isomer control through solvent selection. The data is derived from patent literature describing methods to minimize common isomeric by-products.

By carefully selecting the starting material, sulfonating agent, reaction temperature, and solvent, chemists can navigate the complex mechanistic pathways to favor the formation of the desired this compound while minimizing the production of isomeric and polysulfonated by-products.

Chemical Transformations and Derivatization Chemistry of 1 Naphthol 4,8 Disulfonic Acid

Electrophilic Aromatic Substitution Reactions on 1-Naphthol-4,8-Disulfonic Acid

The naphthalene (B1677914) ring of this compound is highly susceptible to electrophilic attack due to the powerful activating effect of the hydroxyl group at the C1 position. This group directs incoming electrophiles primarily to the ortho (C2) and para (C4) positions. However, since the C4 position is already occupied by a sulfonic acid group, electrophilic substitutions preferentially occur at the C2 position.

While specific nitration studies on this compound are not extensively documented in readily available literature, the reactivity of closely related compounds provides significant insight. For the related Nevile and Winther's acid (1-Naphthol-4-sulfonic acid), nitrosation reportedly yields 2-nitroso-1-hydroxynaphthalene-4-sulfonic acid. chemicalbook.com This indicates a predictable electrophilic substitution at the C2 position, which is ortho to the activating hydroxyl group.

Nitration of Nevile and Winther's acid can lead to 2,4-dinitro-1-naphthol, a reaction that involves not only nitration at the C2 position but also the replacement of the sulfonic acid group at the C4 position (ipso-nitration). chemicalbook.com Furthermore, studies on the nitration of naphthalene-1,5-disulfonic acid (Armstrong's acid), the parent compound lacking the hydroxyl group, show that nitration can yield 2-nitronaphthalene-4,8-disulphonic acid. google.comwikipedia.org This demonstrates that the naphthalene-4,8-disulfonic acid skeleton can undergo nitration.

Based on these related reactions, the expected outcomes for this compound are summarized below.

ReactionReagentExpected Product(s)Position of Substitution
Nitrosation NaNO₂ / H⁺2-Nitroso-1-naphthol-4,8-disulfonic acidC2
Nitration HNO₃ / H₂SO₄2-Nitro-1-naphthol-4,8-disulfonic acidC2

Specific studies detailing the halogenation of this compound are not prominent in the literature. However, based on fundamental principles of electrophilic aromatic substitution, the reaction outcome can be predicted. The hydroxyl group at C1 is a strong activating ortho-, para-director. With the C4 and C8 positions blocked by sulfonic acid groups, halogenation (e.g., with Br₂ or Cl₂) is expected to occur at the most activated, available position, which is C2. The sulfonic acid groups are deactivating and would not direct the substitution. Therefore, the primary product of monohalogenation would be the 2-halo-1-naphthol-4,8-disulfonic acid derivative.

Coupling Reactions Involving this compound

This compound is a valuable coupling component in the synthesis of azo dyes, a process central to the dye manufacturing industry. ontosight.ai

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile, attacking the electron-rich naphthol ring. wikipedia.org For 1-naphthol (B170400) derivatives, coupling typically occurs at the C4 (para) position. However, in this compound, this position is blocked by a sulfonic acid group. Consequently, the coupling reaction is directed to the C2 (ortho) position, which is also strongly activated by the hydroxyl group. wikipedia.orgstackexchange.comechemi.com

A documented example is the synthesis of the dye Nitroanisole blue, where diazotized 5-nitro-2-aminoanisole is coupled with 1-naphthol-4,8-disulphonic acid. rsc.org The reaction confirms that the azo linkage forms at the C2 position. rsc.org

Yield optimization for azo coupling reactions generally involves careful control of reaction conditions. Key parameters include:

Temperature: Diazotization is performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt. wpmucdn.com

pH: The coupling reaction with phenols and naphthols is typically carried out under alkaline conditions, which increases the nucleophilicity of the coupling component by deprotonating the hydroxyl group, thereby increasing the reaction rate and yield. wikipedia.orgresearchgate.net

Table of Azo Coupling Reaction

Diazo Component Coupling Component Product Name Product Structure

Nucleophilic aromatic substitution on the naphthalene ring of this compound is less common due to the presence of the electron-donating hydroxyl group. Such reactions typically require strong electron-withdrawing groups to activate the ring. ksu.edu.sa However, the sulfonic acid groups themselves can act as leaving groups under certain harsh conditions.

A relevant example is the reaction of the parent compound, naphthalene-1,5-disulfonic acid (Armstrong's acid), which upon fusion with sodium hydroxide (B78521) (NaOH), undergoes nucleophilic substitution to yield 1,5-dihydroxynaphthalene. wikipedia.org This process involves the displacement of the sulfonate groups by hydroxide ions. It is plausible that this compound could undergo a similar transformation under forcing conditions, such as alkali fusion, leading to the replacement of one or both sulfonic acid groups with hydroxyl groups to form polyhydroxylated naphthalene derivatives.

Formation and Characterization of Novel Derivatives from this compound

The primary application of this compound is as a precursor in the formation of other chemicals, most notably azo dyes. ontosight.ai The synthesis of Nitroanisole blue is a clear example of a well-characterized derivative. rsc.org

Research into the synthesis of new derivatives has been driven by various applications. For instance, work on related naphthalene sulfonic acids has involved creating complex iodo-azo derivatives for potential use as radiographic contrast agents. lookchem.com A study involving the coupling of diazotized 3,5-diiodosulfanilic acid with 1-naphthylamine-4,8-disulfonic acid—an amine analogue of the title compound—produced a trisodium (B8492382) salt of an iodo-azo-disulfonic acid. lookchem.com This suggests that similar iodinated derivatives could be synthesized from this compound, expanding its chemical library beyond traditional dyes.

Synthesis of Substituted Naphthol Derivatives

The structure of this compound, with its activated naphthalene ring and reactive phenolic hydroxyl group, serves as a scaffold for the synthesis of various substituted derivatives. Key transformations include nitrosation and azo coupling, which lead to compounds with significant applications as dyes and analytical reagents.

Nitrosation: The reaction of 1-naphthol sulfonic acids with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, introduces a nitroso group (-NO) onto the ring. For 1-naphthol derivatives, this substitution typically occurs at the C2 position, adjacent to the hydroxyl group. This reaction converts this compound into 2-nitroso-1-naphthol-4,8-disulfonic acid. This derivative is particularly important for its ability to form stable, colored complexes with metal ions.

Azo Coupling: The phenolic nature of this compound makes it an excellent coupling component for reactions with diazonium salts. In this electrophilic substitution reaction, a diazonium cation (Ar-N₂⁺) attacks the activated naphthol ring, typically at the C2 position, to form an azo compound (Ar-N=N-R). These resulting azo dyes are a large and commercially important class of colorants. An example is the formation of the dye Geranine 2BG through the coupling of diazotized dehydrothio-p-toluidine with this compound. blogspot.com The sulfonic acid groups enhance the water solubility of the final dye.

Interactive Table: Synthesis of this compound Derivatives

Starting Material Reagent(s) Reaction Type Product
This compound Sodium Nitrite / Acid Nitrosation 2-Nitroso-1-naphthol-4,8-disulfonic acid
This compound Diazotized dehydrothio-p-toluidine Azo Coupling Geranine 2BG

Investigation of Intramolecular Cyclization and Rearrangement Products

The spatial arrangement of the functional groups on the this compound molecule, particularly the proximity of the C8-sulfonic acid group to the C1-hydroxyl group (the peri position), allows for intramolecular cyclization.

This reaction involves the elimination of a water molecule from the hydroxyl and sulfonic acid groups to form a cyclic ester known as a sultone. Specifically, this compound can be understood in the context of its relationship with 1-naphthol-8-sulfonic acid sultone. Historical preparations indicate that this compound can be prepared via the sulfonation of this sultone. drugfuture.com The formation of the sultone ring from a suitable precursor demonstrates a key intramolecular cyclization pathway available to peri-substituted naphtholsulfonic acids. There is limited available literature regarding specific rearrangement products of this compound itself.

Advanced Analytical and Spectroscopic Characterization of 1 Naphthol 4,8 Disulfonic Acid

Chromatographic Methodologies for Analysis and Purification

Chromatography is a fundamental technique for the separation and analysis of complex mixtures, and it is the most significant method for determining naphthalene (B1677914) sulfonates. tandfonline.com Due to their high polarity, liquid chromatography and capillary electrophoresis are often preferred methods for the analysis of naphthalene sulfonates and their derivatives. leidenuniv.nl

High-Performance Liquid Chromatography (HPLC) of Naphthalene Sulfonates

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of naphthalene sulfonates, offering high resolution and the ability to separate them from each other and from interfering substances found in various samples. stanford.edu Several HPLC methods have been developed for the analysis of 1-Naphthol-4,8-disulfonic acid and other naphthalene sulfonates. tandfonline.comnih.govbenthamdirect.com

One method utilizes a reverse-phase (RP) approach with a C18 column. stanford.edugoogle.com For instance, a separation of six naphthalene sulfonates can be achieved isocratically on a 50-mm reverse-phase C-18 column with a mobile phase of 20% methanol (B129727) and 80% water, containing phosphate (B84403) buffers and an ion-pairing agent like tetrabutylammonium (B224687) bromide. stanford.edu Another RP-HPLC method for this compound employs a mobile phase of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.comsielc.com This method is also scalable for preparative separations to isolate impurities. sielc.comsielc.com

Ion-pair liquid chromatography is another effective technique. A method for quantifying 12 naphthalene sulfonates and naphthalenedisulfonates uses on-line ion-pair solid-phase extraction with a PLRP-s sorbent followed by ion-pair liquid chromatography with fluorescence detection. leidenuniv.nl The mobile phase for this method consists of 35% methanol and 65% aqueous phase containing a phosphate buffer and tetrabutylammonium bromide. leidenuniv.nl

The development of new stationary phases, such as the Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has also contributed to the analysis of this compound. sielc.com

Table 1: HPLC Methods for Naphthalene Sulfonate Analysis

Technique Column Mobile Phase Detection Key Features Reference
Isocratic RP-HPLC Reverse-phase C-18 20% Methanol, 80% Water with phosphate buffers and ion-pairing agent Fluorescence Separates six naphthalene sulfonates. stanford.edu
RP-HPLC Newcrom R1 Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) UV/MS Scalable for preparative separation. sielc.comsielc.com
Ion-Pair LC PLRP-s sorbent 35% Methanol, 65% Aqueous phase with phosphate buffer and ion-pairing agent Fluorescence On-line solid-phase extraction. leidenuniv.nl
Reversed-Phase HPLC XDB-C18 Methanol and Li2SO4 gradient UV (233nm) Analysis of 4,5-dinitro-2,7-naphthalenedisulfonic acid and related compounds. google.com

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a valuable technique for the separation of naphthalene sulfonates, although it can sometimes be limited by lower sensitivity compared to HPLC. leidenuniv.nl However, advancements in detection methods, such as laser-induced fluorescence, have improved its performance. leidenuniv.nl

A capillary electrophoresis method with online indirect chemiluminescence detection has been developed for the determination of naphthol isomers. nih.gov This method is based on the quenching effect of the naphthols on the chemiluminescence reaction of luminol (B1675438) with a Ni(IV) complex in an alkaline medium. nih.gov Baseline separation of 1- and 2-naphthol (B1666908) was achieved in under 8 minutes using a 25.0 mM sodium borate (B1201080) buffer containing 0.8 mmol/L luminol. nih.gov

The separation of a mixture of nine substituted and unsubstituted naphthalenedisulfonate isomers has been studied using capillary electrophoresis with UV detection. researchgate.net The composition of the running buffer was found to significantly affect the separation selectivity. researchgate.net Another study examined the effects of analyte injection volume and concentration on capillary chromatography using a fused-silica capillary tube for the separation of 1-naphthol (B170400) and 2,6-naphthalenedisulfonic acid. chromsoc.jp

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the structural confirmation of various compounds. tandfonline.comnih.govnih.gov While GC-MS is generally used for volatile and thermally stable compounds, LC-MS is well-suited for the analysis of more polar and less volatile molecules like this compound. nih.gov

LC-MS/MS, in particular, is a valuable tool for identifying metabolites and other compounds in complex mixtures. nih.gov For the analysis of naphthalene sulfonates, LC-MS provides both separation and mass spectrometric data, which is crucial for unambiguous identification. leidenuniv.nl The use of MS detection in conjunction with HPLC allows for lower detection limits compared to UV detection under the same extraction conditions. leidenuniv.nl

GC-MS analysis typically involves an electron ionization system. nih.gov For instance, in the analysis of some organic compounds, an electron ionization energy of 70 eV is used, with helium as the carrier gas. nih.gov The temperature programming of the GC oven is crucial for achieving good separation. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Heteronuclear NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For a related compound, 1-amino-8-naphthol-4-sulfonic acid, ¹H NMR spectra have been recorded at 400 MHz in DMSO-d6. chemicalbook.comguidechem.com Similarly, ¹³C NMR data is also available for this compound in the same solvent. guidechem.comchemicalbook.com The ¹H NMR spectrum of the sodium salt of 1-naphthol-4-sulfonic acid has also been reported. chemicalbook.com

The analysis of azo dyes derived from naphthol derivatives also relies heavily on NMR. For example, the ¹H NMR spectrum of 4-(2-Hydroxyphenyl azo)-1-naphthol shows distinct signals for the hydroxyl and aromatic protons. acs.org The ¹³C NMR spectrum provides characteristic signals for the phenyl and naphthyl moieties. acs.org

Table 2: Representative NMR Data for Naphthol Derivatives

Compound Nucleus Solvent Key Chemical Shifts (ppm) Reference
1-Amino-8-naphthol-4-sulfonic acid ¹H DMSO-d6 A: 8.384, B: 7.909, C: 7.386, D: 7.265, E: 6.972, F: 4. (Assignment not specified) chemicalbook.com
4-(2-Hydroxyphenyl azo)-1-naphthol ¹H DMSO-d6 11.25 (s, 1H, OH), 8.56 (s, 1H, OH), 8.26–6.98 (m, 10H, Ar-H) acs.org
4-(2-Hydroxyphenyl azo)-1-naphthol ¹³C DMSO-d6 157.99, 154.55, 139.65, 132.84, 128.50, 125.93,123.20, 123.07, 122.43, 120.31, 118.34, 115.53, 109.05 acs.org

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of 1-amino-8-naphthol-4-sulfonic acid has been recorded using both KBr disc and nujol mull techniques. guidechem.com For 4-(2-Hydroxyphenyl azo)-1-naphthol, the IR spectrum shows a broad OH absorption band between 3114 and 3218 cm⁻¹, an aromatic C-H band at 3001 cm⁻¹, and a characteristic N=N stretching vibration at 1542 cm⁻¹. acs.org

Raman spectroscopy data is also available for the sodium salt of 1-naphthol-4-sulfonic acid. chemicalbook.com These vibrational spectroscopy techniques, in conjunction with NMR and mass spectrometry, provide a comprehensive structural characterization of this compound and related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing this compound, providing insights into its electronic transitions and serving as a robust method for quantitative analysis. The UV-Vis spectrum of naphthol derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ transitions according to Platt's notation. bgu.ac.ilresearchgate.net For 1-naphthol, there is a significant overlap between these two transitions. researchgate.net The electronic transitions of the acidic form are blue-shifted (shifted to shorter wavelengths) compared to the transitions of its conjugate base (the phenolate (B1203915) form). bgu.ac.il

The absorption maxima (λₘₐₓ) are dependent on the solvent and the pH of the solution. For instance, studies on similar naphthol compounds in water and chloroform (B151607) have shown distinct λₘₐₓ values, which are crucial for developing quantitative methods. researchgate.net A study on 1-naphthol and 2-naphthol demonstrated that Beer-Lambert's law is obeyed over specific concentration ranges, allowing for their precise quantification. researchgate.net This principle is applicable to this compound, enabling its concentration to be determined in various matrices.

Azo dyes synthesized from this compound also exhibit characteristic UV-Vis spectra. For example, the dye formed by coupling with p-nitrophenyl diazonium chloride has distinct absorption maxima for its red neutral form and its blue alkaline form, which is the basis for its use as a pH indicator. acs.orgrsc.org The spectral transmission curves of these dyes, when buffered to various pH values, show clear isosbestic points, indicating a clean conversion between the two forms. rsc.org

Table 1: UV-Vis Absorption Data for Naphthol Derivatives

CompoundSolvent/Mediumλₘₐₓ (nm)Reference
1-NaphtholWater321.6 researchgate.net
1-NaphtholChloroform323.0 researchgate.net
2-NaphtholWater273.6 researchgate.net
2-NaphtholChloroform275.4 researchgate.net
2-(4'-Nitrophenylazo)-1-naphthol-4,8-disulfonic Acid (Neutral Form)Aqueous Buffer~532 acs.org
2-(4'-Nitrophenylazo)-1-naphthol-4,8-disulfonic Acid (Alkaline Form)Aqueous BufferVaries with pH acs.orgrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The compound has a molecular formula of C₁₀H₈O₇S₂ and a molecular weight of approximately 304.30 g/mol . drugfuture.comnih.govrsc.org

Negative-ion electrospray ionization (ESI) is the most suitable MS technique for analyzing polysulfonated compounds like this compound. researchgate.net In negative ESI-MS, the analysis typically reveals a series of ions corresponding to [M-xH]ˣ⁻ and their sodiated adducts, such as [M-(x+y)H+yNa]ˣ⁻. From these series, both the molecular mass and the number of sulfonic acid groups can be reliably determined. researchgate.net For dyes with two sulfonic acid groups, the [M-2Na]²⁻ ion is often the most abundant. researchgate.net

The fragmentation pattern in MS provides structural information. A common fragmentation pathway for aromatic sulfonates is the loss of SO₃ (80 Da) or HSO₃⁻ (81 Da). uga.edu For azo dyes derived from sulfonated naphthols, cleavage of the azo bond is a characteristic fragmentation, which helps in identifying the original constituent parts of the molecule. uga.edu For example, in the mass spectrometric analysis of related azo dyes, fragments corresponding to the loss of SO₂ (64 Da) and subsequent loss of CO (28 Da) have been observed. uga.edu Analysis of these patterns is crucial for identifying by-products and degradation products in industrial and environmental samples. researchgate.netuga.edu

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₈O₇S₂ drugfuture.comnih.gov
Molecular Weight304.30 g/mol drugfuture.comnih.govrsc.org
Exact Mass303.97114494 Da nih.gov
Preferred Ionization ModeNegative-ion Electrospray Ionization (ESI) researchgate.net
Common FragmentationLoss of SO₃ (sulfur trioxide) uga.edu

Electrochemical Characterization and Redox Behavior

The electrochemical behavior of this compound and its derivatives can be investigated using techniques like cyclic voltammetry (CV). researchgate.net Such studies provide information on the redox potentials and the mechanisms of electron transfer processes. The electrochemical properties are significantly influenced by factors such as the pH of the medium and the scan rate used in the voltammetric analysis. researchgate.net

Studies on structurally similar compounds, such as 2-phenylazo-1-naphthol-4-sulfonic acid, have shown that the reduction process is typically diffusion-controlled. researchgate.net Depending on the pH, the voltammograms can exhibit one or two cathodic peaks, indicating different reduction steps for the acidic and basic forms of the molecule. researchgate.net The redox behavior of quinone-sulfonates, which share structural motifs with oxidized naphthols, has been shown to involve multi-electron, multi-proton processes that are highly pH-dependent. researchgate.net For example, 1,2-Naphthoquinone-4-sulfonate exhibits very different electrochemistry in acidic versus pH-neutral aqueous solutions. researchgate.net

Development of Novel Detection Methods for this compound and its Derivatives

The development of novel and sensitive detection methods for this compound and its derivatives is an active area of research, driven by their use in various industrial applications. These methods often leverage the compound's chemical reactivity to produce a measurable signal.

One established approach involves creating azo dyes. This compound can be coupled with diazonium salts, such as that derived from p-nitroaniline, to produce dyes that act as pH indicators. acs.orgrsc.org These indicators change color from red in neutral form to blue in alkaline form, allowing for visual or spectrophotometric pH determination. acs.org

More advanced methods include the use of molecularly imprinted polymers (MIPs). MIPs can be designed to selectively extract specific naphthalene sulfonates from complex matrices like seawater. researchgate.netresearchgate.net After extraction, the analytes can be quantified using spectrophotometry or chromatography, with detection limits reaching the microgram-per-liter (µg/L) range. researchgate.netresearchgate.net

Catalytic methods have also been developed using derivatives of similar sulfonic acids. For instance, monoazo derivatives of 1-amino-8-naphthol-3,6-disulfonic acid have been synthesized as highly sensitive reagents for the catalytic analysis of cobalt. jst.go.jp The rate of fading of the dye's color in the presence of an oxidizing agent is catalyzed by cobalt, allowing for its quantification at parts-per-billion (ppb) levels. jst.go.jp

Other novel approaches include:

Reaction with diamine compounds: Phenols and naphthols can react with diamines in the presence of an oxidant to form quinonic dyes, which can be measured colorimetrically for quantitative analysis. google.com

Immobilized reagents: Analytical reagents can be immobilized on polymer matrices. These materials can then be used to sorb target analytes, which are subsequently determined using spectroscopic methods. chemrevlett.com

Electrochemical sensors: Modified electrodes, such as those coated with electropolymerized films of related naphthalene sulfonic acids, are being developed for impedimetric or voltammetric sensing of various analytes. researchgate.net

Applications of 1 Naphthol 4,8 Disulfonic Acid in Organic Synthesis and Functional Materials

Utilization as a Key Intermediate in Complex Organic Synthesis

The molecular architecture of 1-Naphthol-4,8-disulfonic acid, with its reactive hydroxyl group and aromatic naphthalene (B1677914) core, positions it as a crucial intermediate in the construction of more complex organic structures. The sulfonic acid groups enhance its solubility in aqueous media, a desirable property for many industrial chemical processes. Its primary role as an intermediate is most prominent in the synthesis of azo dyes, where it functions as a coupling component. google.com The general process involves the diazotization of a primary aromatic amine, followed by an electrophilic aromatic substitution reaction with the electron-rich naphthalene ring of this compound. uni.lu

Furthermore, the naphthol moiety serves as a precursor for various derivatives. For instance, amidoalkyl naphthols, synthesized through multicomponent Mannich reactions involving a naphthol, an aldehyde, and an amide, are valuable building blocks for other bioactive molecules. mdpi.com These derivatives can be converted into aminoalkyl naphthols, which are important for their biological activities and as ligands in asymmetric catalysis. mdpi.com The versatility of the naphthol scaffold allows for the synthesis of a wide range of compounds, including important dye intermediates like H-acid (1-amino-8-naphthol-3,6-disulfonic acid) and K-acid (1-amino-8-naphthol-4,6-disulfonic acid), which are themselves derived from related naphthalenesulfonic acids. nih.govgoogle.comgoogle.com

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The naphthalene ring system is a recognized scaffold in medicinal chemistry, with many derivatives exhibiting a range of biological activities. Naphthalene-based compounds are known to possess anti-inflammatory, antibacterial, antiviral, and antiproliferative properties. mdpi.com While direct pharmaceutical applications of this compound are not extensively documented, its structural motifs are integral to various bioactive molecules.

Derivatives of naphthols, such as amidoalkyl naphthols, have shown significant potential as bioactive compounds with antibacterial, antifungal, and antiviral qualities. mdpi.com These compounds can be further transformed into other important molecules, such as 1,3-oxazines. mdpi.com A notable example of a related compound's therapeutic potential is 1-Amino-8-naphthol-2,4-disulfonic acid sodium, which has been identified as a neuroprotective agent in cellular models of Huntington's disease by acting as a glutamate (B1630785) receptor antagonist. biosynth.com The suitability of analytical methods for this compound for pharmacokinetic studies further suggests its relevance in the broader context of drug development. sielc.comsielc.com The structural framework of naphthol disulfonic acids thus serves as a valuable starting point for the synthesis of advanced pharmaceutical intermediates and novel therapeutic agents. guidechem.com

Naphthol Derivative ClassPotential Biological ActivityReference
Amidoalkyl NaphtholsAntibacterial, Antiviral, Antifungal mdpi.com
Aminoalkyl Naphthols (Betti bases)Enhancing Antitumor Cytotoxicity, Hypotensive Effects mdpi.com
1-Amino-8-naphthol-2,4-disulfonic acidNeuroprotective, Glutamate Receptor Antagonist biosynth.com

Development of Novel Analytical Reagents and Sensors based on this compound

The unique chemical properties of naphthol sulfonic acids make them excellent candidates for the development of analytical reagents and sensors. The naphthalene core often imparts fluorescent properties, which can be modulated by chemical reactions or binding events, forming the basis for fluorescent probes.

A prominent example is 8-Anilino-1-naphthalenesulfonic acid (ANS), a derivative of a related isomer, which is a widely used fluorescent molecular probe. wikipedia.org ANS exhibits weak fluorescence in aqueous solutions but becomes strongly fluorescent in nonpolar environments or when bound to hydrophobic regions of proteins. wikipedia.orgnih.gov This property allows it to be used for studying protein folding and conformational changes. wikipedia.org

Similarly, derivatives of 1-naphthol (B170400) have been used to create fluorescent probes for specific analytes. For instance, a probe synthesized from 1-naphthol has been developed for the highly sensitive and selective detection of sulfite (B76179) and bisulfite ions. mdpi.com In another application, 1-nitroso-2-naphthol-3,6-disulfonic acid has been employed as a chromogenic reagent in indicator films for the photometric determination of metal ions such as Co(II), Ni(II), Cu(II), and Fe(III). researchgate.net These examples highlight the potential of the this compound scaffold as a platform for designing new analytical tools for environmental, biological, and industrial monitoring.

Contributions to the Synthesis of Specialty Chemicals and Catalysts

Beyond its primary role in the dye industry, this compound and its derivatives contribute to the synthesis of other specialty chemicals and catalytic systems. The term "specialty chemicals" encompasses a broad range of products, including the previously mentioned dyes, pigments, and pharmaceutical intermediates. Another class of specialty chemicals derived from related naphthol sulfonic acids includes optical brighteners. guidechem.com

In the realm of catalysis, derivatives of naphthols are utilized as ligands in asymmetric synthesis. Specifically, aminoalkyl naphthols can chelate with organometallic reagents to form catalysts that are crucial for producing chiral molecules with high enantiomeric purity. mdpi.com The ability to create these specialized ligands underscores the importance of the naphthol scaffold as a foundational building block in advanced organic synthesis. The adaptability of the this compound structure allows for the creation of a diverse array of molecules with specialized functions, from coloring textiles to facilitating complex chemical transformations.

Environmental Fate, Degradation Pathways, and Bioremediation of Naphthalene Disulfonic Acids

Abiotic Degradation Mechanisms of Naphthalene (B1677914) Sulfonates

Abiotic degradation involves non-biological processes that break down chemical compounds. For naphthalene sulfonates, these mechanisms primarily include photodegradation and chemical oxidation.

Photodegradation Pathways under Ultraviolet Irradiation

The degradation of naphthalene sulfonates through direct photolysis by ultraviolet (UV) irradiation is generally inefficient. Studies on various naphthalene sulfonic acids have shown low quantum yields, indicating a low reactivity to breakdown by UV light alone. For instance, the photodegradation of 1,5-naphthalenedisulfonic acid (1,5-NDS) was found to be effective only when combined with an oxidizing agent like hydrogen peroxide (H2O2). researchgate.net The presence of H2O2 enhances the process by generating highly reactive hydroxyl radicals under UV irradiation, which then attack the aromatic ring of the naphthalene sulfonate, leading to its progressive degradation into more biodegradable and non-toxic species. researchgate.net

Similarly, research on other naphthalene sulfonates has demonstrated that while they are resistant to direct UV photolysis, their degradation can be significantly accelerated in the presence of photosensitizers. unito.it These sensitizers absorb light energy and transfer it to the naphthalene sulfonate molecule or to oxygen, generating reactive oxygen species that facilitate the breakdown of the pollutant.

Chemical Oxidation and Hydrolysis Studies

Chemical oxidation has been explored as a method for degrading persistent naphthalene sulfonates. Advanced Oxidation Processes (AOPs), such as ozonation and Fenton-like reactions, have shown promise. Ozonation involves the direct reaction of ozone with the naphthalene ring or the generation of hydroxyl radicals that subsequently oxidize the compound. However, the reactivity of naphthalene sulfonates to ozone can be influenced by the number and position of the sulfonic groups, with some studies indicating that intermediates formed during the process may be more resistant to further oxidation than the parent compound. researchgate.net

The photo-Fenton-like process, which uses Fe³⁺, H₂O₂, and UV light, has also been investigated for the degradation of naphthalene sulfonates like K-acid (2-naphthylamine-3,6,8-trisulphonic acid). This method has achieved rapid and nearly complete degradation, oxidation, and mineralization of the compound. researchgate.net

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a relevant process, particularly under specific industrial or geothermal conditions. For instance, the hydrolysis of α-naphthalene sulfonic acid is a key step in some manufacturing processes to remove it from mixtures. patsnap.com Under high-temperature geothermal conditions (≥ 200°C), isomers of naphthalene disulfonate have been observed to transform and break down, indicating that thermal hydrolysis can contribute to their degradation in specific environments.

Biotic Degradation of Naphthalene Disulfonic Acids

Biotic degradation, involving microorganisms, is a key pathway for the environmental breakdown of many organic pollutants. While naphthalene disulfonic acids are generally considered resistant to biodegradation due to their polarity, specific microbial communities and enzymes have been identified that can metabolize these compounds. frontiersin.orgnih.gov

Microbial Metabolism and Desulfonation Pathways of Naphthalene Disulfonic Acids

The microbial metabolism of naphthalene disulfonic acids typically initiates with an attack on the aromatic ring system. frontiersin.orgnih.gov A common pathway involves a regioselective dihydroxylation of the aromatic ring that bears a sulfonate group. frontiersin.orgnih.govresearchgate.net This initial step is followed by the spontaneous elimination of the sulfite (B76179) group, leading to the formation of a dihydroxynaphthalene intermediate. frontiersin.org This intermediate can then be further catabolized through established naphthalene degradation pathways. frontiersin.orgnih.gov

For some naphthalene disulfonic acids, the degradation proceeds through the formation of sulfosalicylic acid. For example, a Moraxella strain was found to degrade naphthalene-2,6-disulfonic acid and naphthalene-1,6-disulfonic acid to 5-sulfosalicylic acid. nih.govresearchgate.netnih.gov This intermediate is then further metabolized, often involving a second desulfonation step, to generate compounds like gentisic acid, which can enter central metabolic pathways. frontiersin.orgnih.gov It has also been noted that complete degradation of some amino- and hydroxy-naphthalene sulfonic acids is often achieved by mixed bacterial consortia, where different members of the community carry out complementary catabolic steps. frontiersin.orgnih.gov

Enzymatic Biotransformation Processes

The key enzymatic step in the bacterial degradation of naphthalene and its sulfonated derivatives is catalyzed by multicomponent dioxygenase enzymes, such as naphthalene dioxygenase (NDO). frontiersin.org These enzymes catalyze the initial oxidation of the aromatic ring by incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. frontiersin.org In the case of sulfonated naphthalenes, this dioxygenation reaction facilitates the subsequent removal of the sulfonate group. frontiersin.orgnih.gov

Following the initial dioxygenase attack, other enzymes such as dehydrogenases, ring-cleaving dioxygenases, and hydroxylases are involved in the downstream metabolic pathway. frontiersin.orgscience.gov For instance, after the formation of 5-sulfosalicylic acid from naphthalene disulfonates, a salicylate-5-hydroxylase can catalyze the second desulfonation step to produce gentisic acid. frontiersin.orgnih.gov The expression of these degradative enzymes is often inducible, meaning they are synthesized by the bacteria in the presence of the specific naphthalene sulfonate substrate. frontiersin.orgnih.govresearchgate.net

Identification of Microbial Strains Capable of Degradation

Several bacterial strains capable of degrading various naphthalene sulfonic acids have been isolated and identified, primarily from environments contaminated with industrial wastewater. These microorganisms often possess specialized enzymatic systems to initiate the breakdown of these xenobiotic compounds. While some single strains can utilize these compounds, mixed microbial cultures are often more effective at achieving complete mineralization. oup.com

Table 1: Examples of Microbial Strains Involved in Naphthalene Disulfonic Acid Degradation

Microbial Strain Degraded Compound(s) Key Metabolic Intermediate(s)
Moraxella sp. Naphthalene-2,6-disulfonic acid, Naphthalene-1,6-disulfonic acid 5-Sulfosalicylic acid
Pseudomonas sp. (strains A3, C22) Naphthalenesulfonic acids 1,2-Dihydroxynaphthalene
Alcaligenes latus Amino hydroxy naphthalene disulfonic acid Not specified
Streptomyces sp. QWE-5 Naphthalene Naphthalen-1-ol, Acetophenone, Adipic acid
Comamonas sp. JB Naphthalene (cometabolically degrades Dibenzofuran and Dibenzothiophene) Catechol

Research has identified that bacteria from genera such as Pseudomonas and Moraxella are capable of degrading naphthalene disulfonic acids. frontiersin.orgnih.govnih.govresearchgate.netnih.gov For example, a Moraxella strain isolated from an industrial sewage plant was able to use naphthalene-2,6-disulfonic acid and naphthalene-1,6-disulfonic acid as its sole carbon source. nih.govresearchgate.netnih.gov Similarly, Pseudomonas species have been reported to initiate the metabolism of naphthalene sulfonates through double hydroxylation of the aromatic ring. frontiersin.orgnih.gov While some organisms can utilize these compounds as a source of carbon and energy, others may only be able to desulfonate them, using them as a sulfur source. oup.com The ability to degrade these compounds is not always stable and can be lost if the bacteria are not kept under selective conditions. d-nb.info

Environmental Persistence and Mobility in Aquatic Systems

The environmental behavior of 1-Naphthol-4,8-disulfonic acid in water is largely dictated by its chemical structure. As a disulfonated aromatic compound, it possesses high water solubility drugfuture.com. This characteristic suggests that the compound is likely to be highly mobile in aquatic environments, readily dissolving and moving with water flow, which can lead to its widespread distribution in surface and groundwater systems.

The persistence of naphthalene sulfonic acids, including disulfonated variants, is a significant environmental concern. These compounds are generally considered resistant to biodegradation due to the presence of the sulfonate groups, which make the aromatic ring less susceptible to microbial attack frontiersin.org. Naphthalene disulfonic acids are noted to be more polar and resistant to biodegradation compared to non-sulfonated naphthalene frontiersin.org.

Bioremediation Strategies for Contaminated Environments

Bioremediation offers a promising and environmentally sustainable approach for the cleanup of sites contaminated with naphthalene sulfonic acids. The process relies on the metabolic capabilities of microorganisms to break down these complex molecules into simpler, less harmful substances.

The microbial degradation of naphthalene sulfonates typically begins with an attack on the aromatic ring. A common pathway involves desulfonation through a regioselective 1,2-dioxygenation, which removes a sulfonate group and incorporates two hydroxyl groups onto the naphthalene ring frontiersin.org. This initial step is often carried out by bacteria, such as members of the Pseudomonas genus frontiersin.orgd-nb.info. Following the initial desulfonation and ring cleavage, the resulting intermediates are channeled into central metabolic pathways frontiersin.org.

Studies on related compounds, such as amino- and hydroxynaphthalene-2-sulfonates, have shown that complete mineralization often requires the synergistic action of a microbial consortium frontiersin.orgnih.govnih.gov. In such consortia, one strain may perform the initial desulfonation, releasing an intermediate that is then utilized by other members of the community frontiersin.org. While specific bacteria that degrade this compound have not been identified in the reviewed literature, the metabolic pathways established for other naphthalene disulfonates provide a foundational understanding of the potential bioremediation mechanisms.

Adsorption is a widely used physical-chemical treatment method for removing organic pollutants from wastewater due to its simplicity and efficiency. Various adsorbent materials have been investigated for the removal of naphthalene sulfonic acids, although research specifically targeting the this compound isomer is limited. Studies on the closely related compound 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) provide valuable insights into effective adsorbent types.

Research has demonstrated the effectiveness of novel macroporous amination resins, which show a high affinity and adsorption capacity for H-acid compared to several commercial resins cnrs.frresearchgate.net. The performance of different resins is influenced by their structural properties, such as surface area, pore diameter, and the presence of functional groups that facilitate electrostatic interactions with the sulfonate groups of the target molecule cnrs.frresearchgate.net.

The following table summarizes the adsorption capacities of various resins for H-acid, a compound structurally similar to this compound.

Adsorbent ResinResin TypeAdsorption Capacity for H-acid (mg/g)Reference
GMDAMacroporous Amination Resin> D-301 cnrs.fr
D-301Anion-Exchange Resin> NDA-88 cnrs.fr
NDA-88Hypercrosslinked Resin> XAD-4 cnrs.fr
XAD-4Macroporous ResinLess than other tested resins cnrs.fr

This table is based on comparative findings for the related compound 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) and illustrates the relative effectiveness of different resin types. cnrs.fr

Due to the often recalcitrant nature of naphthalene sulfonate wastewater, a single treatment method may not be sufficient to achieve complete removal. Integrated approaches that combine different treatment technologies are often more effective.

Advanced Oxidation Processes (AOPs) followed by Biological Treatment: AOPs, such as ozonation and persulfate oxidation, can be used as a pre-treatment step to break down the complex structure of naphthalene sulfonic acids into more biodegradable intermediates nih.govresearchgate.net. For instance, studies on various naphthalene sulfonic acids have shown that ozonation can significantly improve their biodegradability, making a subsequent biological treatment step more effective researchgate.net. Similarly, persulfate oxidation has been investigated for the degradation of H-acid, demonstrating removal rates over 80% under certain conditions nih.gov.

These integrated strategies highlight the necessity of multi-faceted approaches to effectively treat wastewater contaminated with persistent organic pollutants like this compound.

Theoretical and Computational Studies of 1 Naphthol 4,8 Disulfonic Acid

Quantum Chemical Calculations (DFT, TD-DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide significant insights into the electronic structure and reactivity of molecules like 1-Naphthol-4,8-disulfonic acid. While direct computational studies on this specific isomer are limited in publicly available literature, extensive research on related naphthol sulfonate derivatives allows for a detailed theoretical understanding.

The electronic properties of naphthols are governed by their π-conjugated systems. The introduction of sulfonate (SO₃⁻) groups, which are strong electron-withdrawing groups, significantly influences the electronic distribution and energy levels of the molecular orbitals. In the case of this compound, the presence of two such groups is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, affects the molecule's reactivity, photo-physical properties, and acidity.

Studies on analogous compounds, such as 2-naphthol (B1666908) and its sulfonate derivatives, have shown that the HOMO is typically a π orbital localized on the naphthalene (B1677914) ring, while the LUMO is a π* orbital. The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic absorption and emission characteristics. The sulfonate groups can modulate this energy gap, thereby tuning the spectroscopic properties.

Computational investigations on similar molecules, like 4-amino-3-hydroxynaphthalene-1-sulfonic acid, have utilized DFT with the B3LYP functional and basis sets like 6-31G(d) to analyze atomic charge distributions, frontier molecular orbitals, and electrostatic potential maps sdiarticle2.in. These analyses help in identifying the reactive sites of the molecule. For this compound, the hydroxyl group and the aromatic ring are the primary sites for electrophilic and nucleophilic interactions, and the sulfonate groups enhance the acidity of the hydroxyl proton.

The electronic structure of naphthol sulfonates is also characterized by two low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ koreascience.kr. The ¹Lₐ state is typically ionic with a predominant HOMO → LUMO transition character, while the ¹Lₑ state is more covalent in nature koreascience.kr. The relative ordering and energy spacing of these states are crucial for understanding the photophysics of these molecules, including their fluorescence and excited-state proton transfer dynamics.

Molecular Modeling and Simulation of Conformations and Interactions

Molecular modeling and simulation techniques are employed to investigate the three-dimensional structures, conformational flexibility, and intermolecular interactions of this compound. The naphthalene core of the molecule is largely planar, but the substituents, particularly the sulfonate groups, can exhibit rotational freedom.

The sulfonate groups, being bulky and charged, play a crucial role in the intermolecular interactions of this compound. In aqueous solutions, these groups will be deprotonated and will strongly interact with water molecules through hydrogen bonding. These interactions are critical for the solubility and solvation dynamics of the compound.

In the solid state, the conformations and intermolecular interactions will be dictated by crystal packing forces. Hydrogen bonding between the hydroxyl and sulfonate groups of adjacent molecules, as well as π-π stacking of the naphthalene rings, are likely to be the dominant interactions.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Theoretical methods, particularly TD-DFT, are instrumental in predicting the spectroscopic properties of molecules and elucidating reaction mechanisms at the molecular level. For this compound, these calculations can predict its UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals.

Naphthols and their sulfonate derivatives typically exhibit two main absorption bands in the near-UV region koreascience.kr. These correspond to transitions to the ¹Lₐ and ¹Lₑ excited states. The intensity of these bands, represented by the oscillator strength, can also be calculated. However, it has been noted in studies of 2-naphthol sulfonates that TD-DFT calculations, especially with functionals like B3LYP, may have limitations in accurately describing the excited states of these systems koreascience.kr. More advanced methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) may provide more reliable predictions koreascience.kr.

The predicted spectroscopic data for a related compound, 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), when complexed with metal ions, have been investigated using TD-DFT. These calculations can help rationalize changes in fluorescence behavior upon complexation researchgate.net.

Reaction mechanisms, such as the excited-state proton transfer (ESPT), can also be investigated computationally. Theoretical calculations can map out the potential energy surface for the proton transfer reaction, identify transition states, and calculate activation barriers. This information is crucial for understanding the kinetics of the ESPT process.

The table below presents computed properties for this compound from the PubChem database, which are derived from computational models.

PropertyValue
Molecular Weight304.3 g/mol
XLogP3-AA0.3
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count2
Exact Mass303.97114494 Da
Monoisotopic Mass303.97114494 Da
Topological Polar Surface Area146 Ų
Heavy Atom Count19
Formal Charge0
Complexity527

Data sourced from PubChem CID 67023. nih.gov

Studies on Excited-State Proton-Transfer Dynamics of Naphthol Derivatives

Naphthols are well-known photoacids, meaning their acidity increases significantly upon photoexcitation. This property leads to a phenomenon known as excited-state proton transfer (ESPT), where a proton is transferred from the hydroxyl group to a nearby proton acceptor, such as a water molecule. The ESPT dynamics of 1-naphthol (B170400) and its derivatives have been extensively studied.

Upon excitation, the electronic structure of the naphthol molecule is altered, making the hydroxyl proton much more acidic. This change in acidity is quantified by the difference between the ground-state pKa and the excited-state pKa (pKa*). For 1-naphthol, the pKa drops from around 9.2 in the ground state to about 0.4 in the excited state.

The presence of sulfonate groups further enhances the photoacidity of naphthols. These electron-withdrawing groups help to stabilize the resulting naphtholate anion in the excited state, thus favoring proton dissociation. Consequently, this compound is expected to be a stronger photoacid than 1-naphthol itself.

The ESPT process is extremely fast, often occurring on the picosecond timescale. Time-resolved fluorescence spectroscopy is a key experimental technique used to monitor these dynamics. The excited protonated form (ROH) and the excited deprotonated form (RO⁻) have distinct fluorescence spectra, and by monitoring the decay of the ROH* fluorescence and the rise of the RO⁻* fluorescence, the rate of ESPT can be determined.

Studies on various 1-naphthol sulfonates have shown that the ESPT rates are influenced by the number and position of the sulfonate groups, as well as the nature of the solvent and the presence of other proton acceptors escholarship.orgnih.gov. In aqueous solutions, the ESPT process often involves a small number of water molecules that form a "proton wire" to facilitate the transfer.

While specific ESPT data for this compound is not readily found in the literature, the general principles derived from studies of other naphthol sulfonates are applicable. The two sulfonate groups in this compound are expected to make it a very efficient photoacid with rapid ESPT dynamics in protic solvents.

Investigation of Ligand-Metal Ion Complexation Energetics and Geometries

The hydroxyl and sulfonate groups of this compound make it an excellent ligand for coordinating with metal ions. Theoretical investigations can provide valuable information on the energetics and geometries of the resulting metal complexes.

A theoretical study on the complexation of a similar molecule, 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), with Zn²⁺, Cd²⁺, and Hg²⁺ ions provides a good model for the type of information that can be obtained researchgate.net. In that study, DFT and TD-DFT calculations were used to investigate the structure, bonding, and fluorescence behavior of the complexes. The calculations revealed differences in the coordination patterns of the different metal ions, which in turn explained the selective quenching of the ligand's fluorescence upon complexation with Hg²⁺ researchgate.net.

For this compound, the hydroxyl oxygen and one or both of the sulfonate oxygens are likely to be the primary coordination sites for metal ions. The geometry of the resulting complex will depend on the size, charge, and electronic configuration of the metal ion, as well as the stoichiometry of the complex.

The energetics of complexation can be evaluated by calculating the binding energy between the ligand and the metal ion. This is typically done by comparing the total energy of the optimized complex with the sum of the energies of the free ligand and the free metal ion. A more negative binding energy indicates a more stable complex. These calculations can be performed in the gas phase or in a simulated solvent environment to better reflect experimental conditions.

The table below summarizes findings from a study on the complexation of an azo dye derived from 1-amino-2-naphthol-4-sulfonic acid with various metal ions, which can serve as an analogy.

Metal IonCoordination GeometryMetal:Ligand Ratio
Mn(II)Octahedral1:2
Fe(II)Octahedral1:2
Co(II)Octahedral1:2
Ni(II)Octahedral1:2
Cu(II)Distorted Octahedral1:2
Zn(II)Tetrahedral1:2
Fe(III)Octahedral1:2

Data adapted from a study on a related naphthol sulfonic acid derivative. orientjchem.org

Future Research Horizons for this compound: Avenues for Scientific Exploration

The compound this compound, also known as Schöllkopf's acid, continues to be a molecule of interest due to its established role as a precursor in the synthesis of various dyes and its potential for new applications. As scientific inquiry advances, several promising research directions and unexplored avenues are emerging. These future explorations aim to enhance its synthesis, uncover new chemical functionalities, develop more sensitive detection methods, understand its environmental impact, design novel materials, and integrate it into cutting-edge interdisciplinary fields.

Q & A

Q. What are the standard synthetic routes for preparing 1-Naphthol-4,8-disulfonic acid and its derivatives?

  • Methodological Answer : this compound is typically synthesized via sulfonation of naphthalene derivatives. A common route involves alkali fusion of 1-naphthylamine-4,8-disulfonic acid under controlled temperatures (180–200°C) to yield intermediates like 1-amino-8-naphthol-4-sulfonic acid (Sacid) . For derivatives such as Chicago acid, further sulfonation or coupling reactions (e.g., diazotization with nitrophenyl groups) are employed . Standard protocols recommend using sodium carbonate buffers and sodium chloride for salt precipitation during purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor absorption peaks at 610–640 nm for azo dye derivatives (e.g., Congo red analogs), which indicate successful coupling reactions .
  • Titrimetric Analysis : Use titanous chloride to quantify disodium salts of sulfonic acids, with purity thresholds ≥98% .
  • Elemental Analysis : Confirm sulfur content via gravimetric methods (e.g., precipitation as BaSO₄) to validate disulfonic acid groups .

Q. What standardized methods exist for detecting sulfonic acid derivatives in aqueous systems?

  • Methodological Answer :
  • Fluorometric Methods : Adapt protocols like the diaminonaphthalene fluorometric method (GB/T 11902-1989) for selenium detection, which can be modified for sulfonic acid quantification using fluorescence quenching .
  • Spectrophotometric Assays : Apply 2,2'-bipyridyl spectrophotometry (SH/T 1499.5-1997) to measure iron impurities in synthesized batches .

Advanced Research Questions

Q. How can electrochemical synthesis be optimized to improve yields of 2-Amino-4,8-naphthalenedisulfonic acid (amino-C-acid)?

  • Methodological Answer :
  • Electrolyte Composition : Use ammonia-buffered solutions (pH 7.0–8.4) to stabilize intermediates and minimize side reactions .
  • Cathode Material : Nickel or lead cathodes enhance current efficiency (65–72%) by reducing overpotential during nitro-to-amino group conversion .
  • Scalability : Pilot-scale filter-press electrolyzers at 3 kA current loads achieve >97% yield, validated via HPLC and cyclic voltammetry .

Q. How do pH and substituent positioning affect the indicator properties of azo dyes derived from this compound?

  • Methodological Answer :
  • Ortho vs. Para Coupling : Ortho-coupled azo dyes (e.g., p-nitrophenylazo derivatives) exhibit pH-sensitive chromic shifts (red to blue at pH 9.6–12.0) due to sulfonic acid group ionization .
  • Substituent Effects : Methoxy groups at the 2'-position shift pKa values (e.g., from 9.6 to 10.0), altering sensitivity to alkaline conditions .
  • Validation : Use spectrophotometric titration to correlate wavelength maxima (610–640 nm) with protonation states .

Q. What strategies resolve contradictions in reported sulfonation pathways for this compound?

  • Methodological Answer :
  • Reaction Kinetics : Track sulfonation progress via ¹H-NMR to distinguish between 1,5- vs. 1,8-disulfonation products under varying temperatures .
  • Isolation Techniques : Precipitate intermediates as acid sodium salts (using HCl) or neutral sodium salts (via NaCl salting-out) to isolate regioisomers .
  • Comparative Studies : Contrast autoclave-based alkali fusion (180°C, 5 hours) with open-reactor methods to assess yield discrepancies .

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